molecular formula C11H22ClN B2941162 2-Cycloheptylpyrrolidine;hydrochloride CAS No. 1889950-84-8

2-Cycloheptylpyrrolidine;hydrochloride

Cat. No. B2941162
CAS RN: 1889950-84-8
M. Wt: 203.75
InChI Key: MNQFWMPKTHRLGH-UHFFFAOYSA-N
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Description

2-Cycloheptylpyrrolidine hydrochloride is a chemical compound with the CAS Number: 1889950-84-8 . It has a molecular weight of 203.76 . The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-cycloheptylpyrrolidine hydrochloride . The InChI code is 1S/C11H21N.ClH/c1-2-4-7-10(6-3-1)11-8-5-9-12-11;/h10-12H,1-9H2;1H . The InChI key is MNQFWMPKTHRLGH-UHFFFAOYSA-N .

Scientific Research Applications

Hydrophobic Interactions in Proteins

A study using a compound with a substantial apolar region and a peptide bond-like moiety, similar to 2-Cycloheptylpyrrolidine, served as a model for protein interiors. This model helped in understanding hydrophobic interactions within proteins, suggesting less contribution of these interactions to protein stability than previously assumed (Lawson et al., 1984).

Chemical Synthesis Techniques

Research demonstrated a novel decarboxylation method using a catalytic amount of 2-cyclohexen-1-one, facilitating the conversion of α-amino acids to corresponding amino compounds. This highlights innovative approaches to chemical synthesis, relevant for producing structurally similar compounds (Hashimoto et al., 1986).

Dipeptidyl Peptidase-IV Inhibitors

Cyanopyrrolidines, a class including compounds like 2-Cycloheptylpyrrolidine, have been extensively studied as inhibitors of dipeptidyl peptidase-IV (DPP-IV), with significant implications for type 2 diabetes treatment. The research on these compounds has led to the development of drugs such as vildagliptin and saxagliptin (Peters, 2007).

Metabolic Activation Studies

Studies on fluoropyrrolidine DPP-IV inhibitors investigated the metabolic activation of these compounds, demonstrating the formation of chemically reactive intermediates. This research is crucial for understanding the metabolic pathways and potential toxicity of related chemical entities (Xu et al., 2004).

Synthesis of N-Acylpyrrolidine

An asymmetric synthesis of a highly substituted N-acylpyrrolidine, useful for inhibiting HCV polymerase, exemplifies the application of cycloaddition reactions and asymmetric catalysis in producing complex organic molecules. This showcases the versatility of pyrrolidine derivatives in medicinal chemistry (Agbodjan et al., 2008).

Safety and Hazards

The safety information for 2-Cycloheptylpyrrolidine hydrochloride includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It’s important to refer to the MSDS for complete safety information .

Future Directions

Pyrrolidine compounds, such as 2-Cycloheptylpyrrolidine hydrochloride, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future of these compounds lies in the design of new pyrrolidine compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring is a significant feature that can lead to a different biological profile of drug candidates .

properties

IUPAC Name

2-cycloheptylpyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N.ClH/c1-2-4-7-10(6-3-1)11-8-5-9-12-11;/h10-12H,1-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQFWMPKTHRLGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cycloheptylpyrrolidine;hydrochloride

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